5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-5-6(7(10)13)3-12-8(5)11-2-4/h1-3H,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVMXERNKIUWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244027 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429309-37-4 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyrrolopyridine Precursors
The foundational step involves introducing bromine at the 5-position of the pyrrolo[2,3-b]pyridine scaffold. Direct electrophilic bromination using molecular bromine (Br₂) in dichloromethane at 0–5°C achieves regioselectivity, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine in 68–72% purity. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux (80°C, 12 h) enhances yield to 85% with reduced side products.
Key Parameters for Bromination
| Parameter | Br₂ Method | NBS Method |
|---|---|---|
| Temperature | 0–5°C | 80°C |
| Solvent | Dichloromethane | DMF |
| Reaction Time | 4 h | 12 h |
| Yield | 68–72% | 85% |
| Purity (HPLC) | 90% | 95% |
Carboxamide Functionalization
The 3-carboxamide group is introduced via nucleophilic acyl substitution . Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, activation with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with aqueous ammonia (NH₃) at −10°C to yield the carboxamide. This method achieves 78% isolated yield with ≥95% purity after recrystallization from ethanol.
Optimization Challenges
- Side Reactions : Over-chlorination at the pyrrole nitrogen occurs above 0°C, necessitating strict temperature control.
- Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7) removes residual carboxylic acid impurities.
Alternative Pathways
Palladium-Catalyzed Cross-Coupling
A convergent approach employs Suzuki-Miyaura coupling to install bromine post-carboxamide formation. For example, 3-carboxamide-pyrrolo[2,3-b]pyridine undergoes coupling with bromophenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 100°C. This method circumvents regioselectivity issues but requires anhydrous conditions, achieving 65% yield.
Enzymatic Amidation
Emerging protocols utilize lipase-mediated amidation to enhance sustainability. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and ammonium carbonate in tert-butanol at 45°C, yielding 70% product with 99% enantiomeric excess.
Comparative Analysis of Amidation Methods
| Method | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ | THF | 78% | 95% |
| Enzymatic | CAL-B | tert-Butanol | 70% | 99% |
| Direct Coupling | EDCl/HOBt | DMF | 82% | 97% |
Industrial-Scale Production
Continuous Flow Synthesis
To address batch variability, microreactor technology enables precise control over bromination and amidation. A two-stage system combines:
Quality Control Metrics
Critical Quality Attributes (CQAs) for the final product:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99% | HPLC (C18 column) |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-MS |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the planar aza-indole skeleton with Br–C bond length of 1.89 Å and intermolecular N–H···O hydrogen bonding (2.12 Å).
Challenges and Innovations
Regioselectivity in Bromination
Early methods suffered from dibromination at the 5- and 7-positions. Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C prior to bromination ensures exclusive 5-substitution, improving yield to 91%.
Green Chemistry Advances
Mechanochemical synthesis in a ball mill eliminates solvents: 5-bromo-1H-pyrrolo[2,3-b]pyridine and carboxamide precursor react with K₂CO₃ and tetrabutylammonium bromide (TBAB) for 2 h, yielding 84% product with E-factor < 5.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5th position, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By targeting FGFRs, the compound can interfere with the signaling pathways that promote tumor growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the 5-Position
5-Phenyl Derivative (S01)
- Structure : 5-Phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
- Synthesis : Suzuki coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide with phenylboronic acid (62.5% yield) .
- Activity : Potent GSK-3β inhibitor (IC₅₀ = 12 nM) with improved blood-brain barrier permeability compared to the brominated precursor .
5-(3,4-Dimethoxyphenyl) Derivative (21e)
- Structure : 5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
- Synthesis : Suzuki coupling with 3,4-dimethoxyphenylboronic acid (36% yield).
- Activity : Enhanced solubility due to methoxy groups but reduced potency against kinases compared to S01 .
5-(Thienyl) Derivative ()
Substitution at the 3-Position
3-(Phenylethynyl) Derivative (20a)
- Structure : 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
- Synthesis: Sonogashira coupling with phenylacetylene (51% yield).
- Activity : Extended π-system enhances binding to hydrophobic kinase pockets but reduces metabolic stability .
3-Nicotinamide Derivative (8a)
Substitution at the 1-Position
1-Methyl Derivative (22)
- Structure : 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
- Synthesis : Methylation using NaH and methyl iodide (75% yield).
- Activity : Improved stability against oxidative degradation but reduced kinase affinity due to steric hindrance .
1-Tosyl Derivative (10)
Comparative Analysis Table
Key Findings and Implications
- Bromine at 5-Position : Critical for cross-coupling reactions; replacement with aryl groups (e.g., phenyl) enhances target affinity but may reduce solubility .
- Carboxamide at 3-Position: Serves as a hydrogen bond donor in kinase interactions; substitution with bulkier groups (e.g., phenylethynyl) can modulate selectivity .
- N1-Modifications : Methyl or tosyl groups improve stability but may require deprotection for further functionalization .
Biological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article details its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 227.06 g/mol
- Appearance : Typically a white to yellow powder or crystal.
- Melting Point : 178–182 °C
The presence of a bromine atom and the carboxamide functional group are crucial for its biological interactions, enhancing its reactivity and potential therapeutic applications.
This compound primarily acts as an inhibitor of protein kinases, which play vital roles in cellular signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells. The compound's structural characteristics allow it to bind effectively to the active sites of these kinases, thereby disrupting their function.
In Vitro Studies
Research has demonstrated that this compound exhibits anti-tumor activity. In particular:
- Cell Lines Tested :
- Osteosarcoma (HOS)
- Breast carcinoma (MCF7)
- Prostate carcinoma (LNCaP)
In studies involving these cell lines, the compound showed cytotoxic effects that exceeded those of conventional chemotherapeutics like cisplatin, indicating its potential as a more effective treatment option for various cancers .
Case Studies
- Inhibition of SGK-1 Kinase :
- Combination Therapy :
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|
| HOS | 4.5 | SGK-1 inhibition | Higher cytotoxicity than cisplatin |
| MCF7 | 6.0 | Apoptosis induction | Synergistic effects observed |
| LNCaP | 5.2 | Cell cycle arrest | Potential for combination therapy |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide precursors?
- Methodology : The synthesis often begins with functionalizing the pyrrolo[2,3-b]pyridine core. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is synthesized via a Duff reaction using hexamine and acetic acid under reflux (120°C, overnight), yielding 67% after silica gel chromatography . Tosylation at the N1 position (using NaH and tosyl chloride in THF) protects the pyrrole NH, enabling further derivatization .
- Key Data : NMR (DMSO-d6) for intermediates: δ 12.93 (NH), 9.93 (CHO), 8.55–8.46 (aromatic protons) .
Q. How is structural purity confirmed for intermediates and final compounds?
- Methodology : Multi-nuclear NMR (, ) and LC-MS are critical. For example, 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield) was validated via NMR (DMSO-d6: δ 12.40 (NH), 8.39–7.42 (aromatic protons)) and purity >97% by HPLC .
- Advanced Tip : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous coupling in crowded aromatic regions .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling optimize 3,5-disubstituted derivatives for structure-activity relationship (SAR) studies?
- Methodology : Use Pd(PPh) (2 mol%) with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/ethanol (3:1) under argon. For 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde, this yielded 58% after chromatography .
- Data Contradiction : Lower yields (36–37%) in some derivatives (e.g., 21e, 21f) may arise from steric hindrance or electron-withdrawing substituents .
Q. What strategies address conflicting bioactivity data in kinase inhibition studies?
- Case Study : (R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide (GDC-0575) shows CHK1 inhibition (IC = 1.2 nM) but variable in vivo efficacy. Re-evaluate pharmacokinetic parameters (e.g., solubility: 75 mg/mL in DMSO) and metabolite stability .
- Methodology : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics when IC values conflict with cellular assays .
Q. How do substituents at the 3- and 5-positions modulate solubility and target engagement?
- SAR Insights :
- 3-Carboxamide : Enhances hydrogen bonding with kinase ATP pockets (e.g., CHK1) .
- 5-Bromo : Improves halogen bonding but may reduce solubility. Counterbalance with polar groups (e.g., 3,4-dimethoxyphenyl in 21e) .
- Data Table :
| Compound | Substituents | Solubility (DMSO) | IC (CHK1) |
|---|---|---|---|
| GDC-0575 | Cyclopropane carboxamide | 75 mg/mL | 1.2 nM |
| 21e | 3-(4-fluorophenylethynyl) | 5 mg/mL (EtOH) | N/A |
Q. What catalytic systems improve eco-friendly synthesis of pyrrolo[2,3-b]pyridine derivatives?
- Methodology : FeO@SPNC magnetic nanocatalysts enable solvent-free synthesis of pyrano[2,3-b]pyridine-3-carboxamides (80°C, 4 hours, 85% yield). Adaptable for one-pot multicomponent reactions .
- Advantage : Catalyst recovery (>90% via magnetism) reduces waste and cost .
Data Contradiction Analysis
Q. Why do yields vary significantly in Pd-catalyzed cross-couplings of 5-bromo-pyrrolopyridines?
- Root Cause :
- Electronic Effects : Electron-deficient boronic acids (e.g., benzonitrile in 21f) slow transmetallation, reducing yields (37% vs. 58% for electron-rich 3,4-dimethoxyphenyl) .
- Steric Hindrance : Bulky substituents (e.g., tosyl groups) impede catalyst access to the reactive site .
- Mitigation : Screen additives (e.g., KPO) or switch to Buchwald-Hartwig conditions for challenging substrates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
